molecular formula C11H12O3S B14169205 methyl (E)-3-(4-methylphenyl)sulfinylprop-2-enoate CAS No. 184377-59-1

methyl (E)-3-(4-methylphenyl)sulfinylprop-2-enoate

Katalognummer: B14169205
CAS-Nummer: 184377-59-1
Molekulargewicht: 224.28 g/mol
InChI-Schlüssel: KPTMWEXKNADVTD-BQYQJAHWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl (E)-3-(4-methylphenyl)sulfinylprop-2-enoate is an organic compound characterized by the presence of a sulfinyl group attached to a prop-2-enoate moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl (E)-3-(4-methylphenyl)sulfinylprop-2-enoate typically involves the reaction of 4-methylthiophenol with methyl acrylate under oxidative conditions. The reaction is often carried out in the presence of an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) to facilitate the formation of the sulfinyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl (E)-3-(4-methylphenyl)sulfinylprop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.

    Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfinyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Various nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Formation of the corresponding sulfone.

    Reduction: Formation of the corresponding sulfide.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Methyl (E)-3-(4-methylphenyl)sulfinylprop-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of methyl (E)-3-(4-methylphenyl)sulfinylprop-2-enoate involves its interaction with specific molecular targets. The sulfinyl group can act as an electrophile, facilitating reactions with nucleophilic sites on biomolecules. This interaction can modulate various biochemical pathways, leading to the observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Methyl (E)-3-(4-ethylphenyl)sulfinylprop-2-enoate
  • Methyl (E)-3-(4-methoxyphenyl)sulfinylprop-2-enoate
  • Methyl (E)-3-(4-chlorophenyl)sulfinylprop-2-enoate

Uniqueness

Methyl (E)-3-(4-methylphenyl)sulfinylprop-2-enoate is unique due to the presence of the 4-methylphenyl group, which can influence its reactivity and interactions with other molecules. This structural feature can impart distinct chemical and biological properties compared to its analogs.

Eigenschaften

CAS-Nummer

184377-59-1

Molekularformel

C11H12O3S

Molekulargewicht

224.28 g/mol

IUPAC-Name

methyl (E)-3-(4-methylphenyl)sulfinylprop-2-enoate

InChI

InChI=1S/C11H12O3S/c1-9-3-5-10(6-4-9)15(13)8-7-11(12)14-2/h3-8H,1-2H3/b8-7+

InChI-Schlüssel

KPTMWEXKNADVTD-BQYQJAHWSA-N

Isomerische SMILES

CC1=CC=C(C=C1)S(=O)/C=C/C(=O)OC

Kanonische SMILES

CC1=CC=C(C=C1)S(=O)C=CC(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.